4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide
Overview
Description
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Cheng et al. (2020) described two reaction modes of pyridinium 1,4-zwitterionic thiolates with sulfenes, leading to the synthesis of 3H-1,2-dithiole 2,2-dioxides and 1,9a-dihydropyrido[2,1-c][1,4]thiazines via different pathways. This demonstrates a method for accessing indolizines through stepwise reactions, highlighting the compound's role in synthesizing complex heterocycles Cheng et al., 2020.
Research by Morsy and Moustafa (2019) involved the use of a related compound in the synthesis of new series of fused pyrimidines, including pyrimido[2,1-b][1,3]thiazines, through Michael addition and various cyclization reactions. This work contributes to the understanding of heterocyclic compound synthesis with potential applications in developing novel materials and pharmaceuticals Morsy & Moustafa, 2019.
Biological Activity
- The synthesis and biological evaluation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides were reported by Ahmad et al. (2019). The study aimed at investigating these compounds for their monoamine oxidase inhibitory activity, suggesting their potential application in the treatment of neurological disorders Ahmad et al., 2019.
Material Science Applications
- The work by Li, Mao, and Wu (2017) on N-radical initiated aminosulfonylation of unactivated C(sp3)-H bond through insertion of sulfur dioxide presents a novel method for synthesizing 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides. This process, involving visible light irradiation, opens pathways for creating materials with unique properties through sustainable synthetic strategies Li, Mao, & Wu, 2017.
Mechanism of Action
Target of Action
The primary target of the compound “4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide” is human thrombin . Thrombin is a serine protease that plays a crucial role in blood clotting, inflammation, and other processes.
Mode of Action
This compound acts as a thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process.
Biochemical Pathways
The compound’s action on thrombin affects the coagulation pathway . By inhibiting thrombin, it prevents the formation of fibrin clots. This can have downstream effects on processes such as wound healing, inflammation, and certain pathological conditions like thrombosis.
Result of Action
The inhibition of thrombin by this compound can prevent blood clot formation, potentially providing a therapeutic effect in conditions associated with excessive clotting . .
Properties
IUPAC Name |
2,2,4-trioxo-6,7,8,9-tetrahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-5-8-7-3-1-2-4-11(7)9(12)6-15(8,13)14/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYJELZFQJSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(S(=O)(=O)CC2=O)C#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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